

N-morpholin-4-yl-methanesulfonamide structure elucidation

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Compound of Interest

Compound Name: *N-morpholin-4-yl-methanesulfonamide*

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An In-depth Technical Guide to the Structure Elucidation of **N-morpholin-4-yl-methanesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of any chemical entity is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of **N-morpholin-4-yl-methanesulfonamide**. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and outlines self-validating protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. The integration of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the scientific integrity required for regulatory submission, publication, and further development.

Introduction: The Imperative for Rigorous Elucidation

N-morpholin-4-yl-methanesulfonamide is a molecule comprising a methanesulfonyl group linked to a morpholine ring. The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1][2] The sulfonamide functional group is also a privileged structure in drug discovery, known for a wide array of pharmacological activities.[3][4] Given the potential applications of molecules containing these moieties, the absolute and unambiguous determination of the structure of **N-morpholin-4-yl-methanesulfonamide** is a critical prerequisite for any meaningful scientific investigation.

This guide presents a holistic workflow for structure elucidation, emphasizing the synergy between different analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a robust and defensible confirmation.

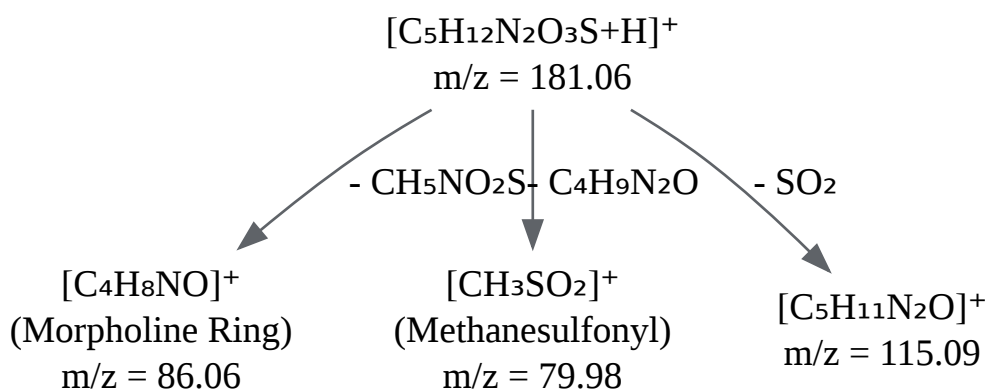
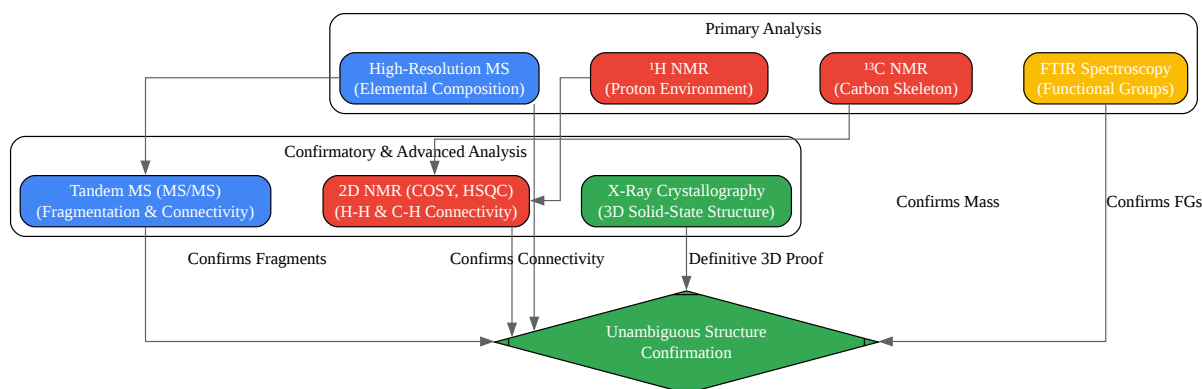
Molecular Overview and Physicochemical Properties

Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule is essential.

- IUPAC Name: **N-morpholin-4-yl-methanesulfonamide**
- Synonyms: 4-morpholinesulfonamide
- CAS Number: 25999-04-6
- Molecular Formula: $C_5H_{12}N_2O_3S$
- Molecular Weight: 180.23 g/mol
- Chemical Structure:

The Integrated Analytical Workflow: A Strategy for Certainty

No single technique can provide absolute structural proof. An integrated approach, leveraging orthogonal methods, is the gold standard. This workflow ensures that the weaknesses of one technique are compensated for by the strengths of another, leading to a self-validating dataset.



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Figure 2: Plausible MS/MS fragmentation pathway.

Experimental Protocol: LC-HRMS/MS

- Sample Preparation: Dissolve 1 mg of **N-morpholin-4-yl-methanesulfonamide** in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
- Chromatographic Separation (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 µL.
- Mass Spectrometer Settings (HRMS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Mass Analyzer: Orbitrap or TOF.
 - Scan Range (Full MS): m/z 50 - 500.
 - Resolution: >60,000.
 - Data Dependent Acquisition (DDA): Trigger MS/MS scans on the top 3 most intense ions from the full MS scan.
 - Collision Energy (for MS/MS): Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. [5] It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy

Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	~3.75	Triplet (t)	4H	-N-CH ₂ -CH ₂ -O-	Protons adjacent to the electron-withdrawing oxygen atom are deshielded.
b	~3.30	Triplet (t)	4H	-SO ₂ -N-CH ₂ -CH ₂ -	Protons adjacent to the nitrogen of the sulfonamide.
c	~2.95	Singlet (s)	3H	CH ₃ -SO ₂ -	Methyl group attached to the sulfonyl group.

¹³C NMR Spectroscopy

Causality: ^{13}C NMR identifies all unique carbon environments. The chemical shift is highly sensitive to the local electronic structure.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
d	~66.0	-N-CH ₂ -CH ₂ -O-	Carbon atoms adjacent to the highly electronegative oxygen.
e	~45.5	-SO ₂ -N-CH ₂ -CH ₂ -	Carbon atoms adjacent to the nitrogen.
f	~37.0	CH ₃ -SO ₂ -	Methyl carbon attached to the sulfonyl group.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire at least 16 scans.
 - Set a spectral width of approximately 12 ppm.
 - Use a relaxation delay of at least 2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire several hundred to a few thousand scans, depending on sample concentration.

- Use proton decoupling to simplify the spectrum to singlets.
- Set a spectral width of approximately 220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent and rapid tool for confirming their presence. For sulfonamides, the S=O stretches are particularly strong and diagnostic. [6][7][8]

Wavenumber (cm ⁻¹)	Intensity	Vibration	Assignment
1345 - 1315	Strong	S=O Asymmetric Stretch	Sulfonyl Group (SO ₂) [5]
1185 - 1145	Strong	S=O Symmetric Stretch	Sulfonyl Group (SO ₂) [5]
1120 - 1085	Strong	C-O-C Asymmetric Stretch	Morpholine Ether Linkage

| 925 - 905 | Medium | S-N Stretch | Sulfonamide Linkage [5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
- Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

- **Data Acquisition:** Apply pressure using the anvil to ensure good contact. Co-add at least 32 scans over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is automatically ratioed against the background. Identify and label the key absorption peaks.

X-ray Crystallography: The Definitive 3D Structure

Causality: Single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity about the molecular structure. [3][9][10]

Methodology Overview

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Screening:** Screen potential crystals under a polarized light microscope to assess quality.
- **Mounting:** Mount a suitable crystal (typically <0.5 mm in each dimension) on a goniometer head.
- **Data Collection:**
 - **Instrument:** A modern single-crystal X-ray diffractometer with a CCD or CMOS detector.

- X-ray Source: Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.
- Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
- Strategy: Collect a full sphere of diffraction data using a series of omega and phi scans.
- Structure Solution:
 - Process the raw data (integration and scaling).
 - Solve the structure using direct methods or Patterson methods (e.g., using SHELXT).
- Structure Refinement:
 - Refine the structural model using full-matrix least-squares on F^2 (e.g., using SHELXL).
 - Locate and refine hydrogen atoms.
 - The final model is validated using metrics like R1, wR2, and Goodness-of-Fit.

Conclusion: Synthesizing the Data for Unambiguous Proof

The structure of **N-morpholin-4-yl-methanesulfonamide** is definitively confirmed by the convergence of evidence from multiple, orthogonal analytical techniques.

- HRMS establishes the correct elemental formula ($C_5H_{12}N_2O_3S$).
- IR Spectroscopy confirms the presence of the key sulfonyl (S=O) and morpholine ether (C-O-C) functional groups.
- 1H and ^{13}C NMR provide a complete map of the proton and carbon framework, confirming the specific connectivity of the methanesulfonyl and morpholine moieties.
- MS/MS fragmentation corroborates this connectivity by showing characteristic losses of the morpholine and methanesulfonyl groups.

- X-ray Crystallography, if a suitable crystal is obtained, provides the ultimate, unambiguous proof of the 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development.

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